

Application Note: Quantification of Udenafil in Human Plasma by HPLC-MS/MS

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Compound of Interest		
Compound Name:	Udenafil	
Cat. No.:	B1683364	Get Quote

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Abstract

This application note describes a sensitive and robust HPLC-MS/MS method for the quantitative determination of **udenafil** in human plasma. The protocol utilizes a simple protein precipitation method for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by tandem mass spectrometry in Multiple Reaction Monitoring (MRM) mode. The method is validated over a clinically relevant concentration range and demonstrates excellent accuracy, precision, and sensitivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Udenafil is a potent and selective phosphodiesterase type 5 (PDE5) inhibitor used for the treatment of erectile dysfunction.[1] Accurate and reliable quantification of **udenafil** in biological matrices is crucial for pharmacokinetic and pharmacodynamic assessments in drug development and clinical research. High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) offers high sensitivity and selectivity for the determination of drug concentrations in complex biological fluids like plasma.[2][3] This application note provides a detailed protocol for the quantification of **udenafil** in human plasma using a validated HPLC-MS/MS method.



ExperimentalMaterials and Reagents

- Udenafil reference standard
- Sildenafil (Internal Standard, IS)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Ultrapure water
- Human plasma (K2-EDTA)

Instrumentation

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer with an electrospray ionization (ESI) source
- Analytical column: Pursuit XRS C₁₈ column (50 mm × 2.1 mm, i.d., 3 μm) or equivalent[4]

Standard Solutions Preparation

Stock solutions of **udenafil** and the internal standard (sildenafil) were prepared in methanol at a concentration of 1 mg/mL. Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of acetonitrile and water (1:1, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation Protocol

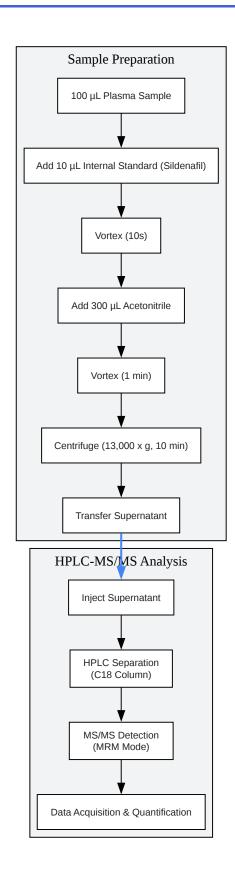


A protein precipitation method is employed for the extraction of **udenafil** and the internal standard from plasma samples.

- To 100 μ L of plasma sample in a microcentrifuge tube, add 10 μ L of the internal standard working solution (e.g., 500 ng/mL sildenafil).
- Vortex the sample for 10 seconds.
- Add 300 μL of acetonitrile to precipitate the plasma proteins.[4]
- Vortex the mixture vigorously for 1 minute.
- Centrifuge the sample at 13,000 x g for 10 minutes to pellet the precipitated proteins.
- Transfer the supernatant to a clean tube or a 96-well plate.
- Inject an aliquot of the supernatant into the HPLC-MS/MS system.

Diagram: Experimental Workflow for **Udenafil** Quantification





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Caption: Workflow for Udenafil Quantification in Plasma.



HPLC-MS/MS Method

Chromatographic Conditions

Parameter	Value
Column	Pursuit XRS C_{18} (50 mm × 2.1 mm, i.d., 3 μ m) [4]
Mobile Phase A	10 mM Ammonium Acetate in Water[4]
Mobile Phase B	Acetonitrile[4]
Gradient	Isocratic: 90% B[4]
Flow Rate	0.2 mL/min[4]
Column Temp.	40 °C
Injection Vol.	5 μL
Run Time	2.5 minutes[4]

Mass Spectrometry Conditions

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Type	Multiple Reaction Monitoring (MRM)
MRM Transitions	
Udenafil	m/z 517.4 → 283.1[4]
Sildenafil (IS)	m/z 475.3 → 100.0[4]
Ion Source Temp.	500 °C
Ion Spray Voltage	5500 V

Method Validation Results

The HPLC-MS/MS method was validated for linearity, sensitivity, precision, accuracy, recovery, and stability. The results are summarized in the tables below.



Linearity and Sensitivity

Parameter	Result
Linearity Range	0.5 - 1000 ng/mL[4]
Correlation Coefficient (r²)	> 0.99
Lower Limit of Quantification (LLOQ)	0.5 ng/mL[4]

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: LLOQ, low QC (LQC), medium QC (MQC), and high QC (HQC).

Concentration (ng/mL)	Intra-day Precision (%CV)	Intra-day Accuracy (%)	Inter-day Precision (%CV)	Inter-day Accuracy (%)
0.5 (LLOQ)	< 15	85 - 115	< 15	85 - 115
1.5 (LQC)	< 11.6[4]	91.5 - 109.9[4]	< 11.6[4]	91.5 - 109.9[4]
50 (MQC)	< 11.6[4]	91.5 - 109.9[4]	< 11.6[4]	91.5 - 109.9[4]
800 (HQC)	< 11.6[4]	91.5 - 109.9[4]	< 11.6[4]	91.5 - 109.9[4]

Recovery and Matrix Effect

The extraction recovery of **udenafil** and the internal standard was determined by comparing the peak areas of extracted samples to those of unextracted standards. The matrix effect was assessed by comparing the peak areas of analytes in post-extraction spiked samples to those in neat solutions.

Analyte	Mean Extraction Recovery (%)	Matrix Effect (%)
Udenafil	> 85	Minimal
Sildenafil (IS)	> 85	Minimal



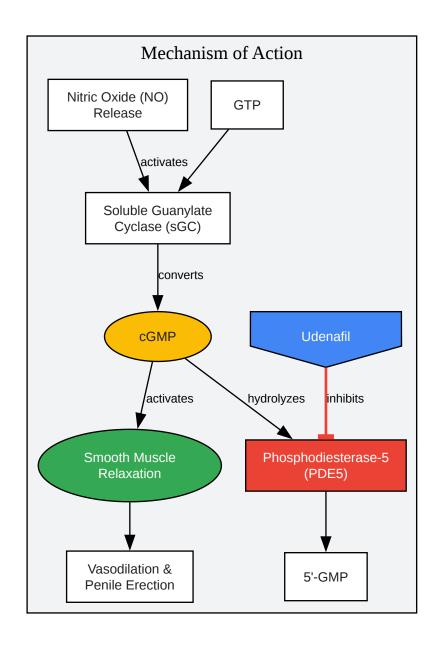
Stability

The stability of **udenafil** in plasma was evaluated under various conditions to ensure the integrity of the samples during handling and storage.

Stability Condition	Duration	Stability (%)
Bench-top Stability (Room Temp.)	4 hours	90 - 110
Freeze-Thaw Stability	3 cycles	90 - 110
Long-term Stability (-80 °C)	30 days	90 - 110

Diagram: **Udenafil** Signaling Pathway





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Caption: Udenafil's Inhibition of the PDE5 Pathway.

Conclusion

The described HPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantification of **udenafil** in human plasma. The simple protein precipitation sample preparation and short chromatographic run time allow for high-throughput analysis, making this method well-suited for pharmacokinetic studies and other clinical research applications



requiring the measurement of **udenafil** concentrations. The method has been successfully validated according to regulatory guidelines, demonstrating its robustness and accuracy.

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References

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